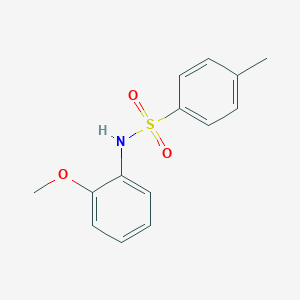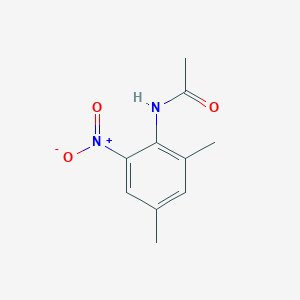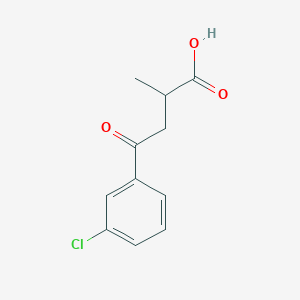
4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid, also known as CPME, is a synthetic compound that belongs to the family of α-keto acids. It is a white crystalline powder that is soluble in water and organic solvents. CPME has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The exact mechanism of action of 4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid is not fully understood. However, studies have suggested that it may act through various pathways, including the inhibition of NF-κB signaling, the activation of AMPK, and the modulation of oxidative stress.
Biochemical and Physiological Effects
4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid has been shown to exert various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the expression of antioxidant enzymes, such as SOD and CAT. 4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid has also been shown to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation products, indicating its antioxidant activity. Furthermore, 4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid has been shown to reduce the levels of glucose and cholesterol in animal models of diabetes and hyperlipidemia.
実験室実験の利点と制限
4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. 4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid is also soluble in both water and organic solvents, making it suitable for a wide range of experiments. However, 4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid has some limitations, including its potential toxicity and lack of specificity for certain targets.
将来の方向性
There are several future directions for the study of 4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as an anticancer agent, particularly in combination with other drugs. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid and to determine its safety and efficacy in humans.
Conclusion
In conclusion, 4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It possesses anti-inflammatory, antioxidant, and antitumor properties and has demonstrated neuroprotective effects in animal models. 4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid, including its potential as a therapeutic agent for neurodegenerative diseases and cancer. Further studies are needed to fully understand the mechanism of action of 4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid and to determine its safety and efficacy in humans.
合成法
The synthesis of 4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid involves the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate, followed by the addition of methylamine and subsequent decarboxylation. The final product is obtained through purification by recrystallization.
科学的研究の応用
4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid has been extensively studied for its potential therapeutic applications. It has been reported to possess anti-inflammatory, antioxidant, and antitumor properties. 4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, 4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid has demonstrated neuroprotective effects in animal models of neurodegenerative diseases.
特性
CAS番号 |
34243-96-4 |
|---|---|
製品名 |
4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid |
分子式 |
C11H11ClO3 |
分子量 |
226.65 g/mol |
IUPAC名 |
4-(3-chlorophenyl)-2-methyl-4-oxobutanoic acid |
InChI |
InChI=1S/C11H11ClO3/c1-7(11(14)15)5-10(13)8-3-2-4-9(12)6-8/h2-4,6-7H,5H2,1H3,(H,14,15) |
InChIキー |
LTEAZNXORJPLBP-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)C1=CC(=CC=C1)Cl)C(=O)O |
正規SMILES |
CC(CC(=O)C1=CC(=CC=C1)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B181571.png)
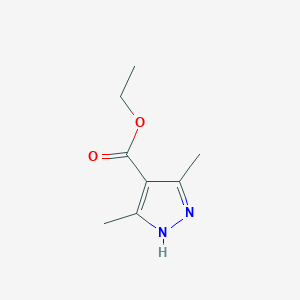
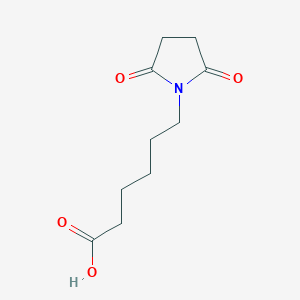


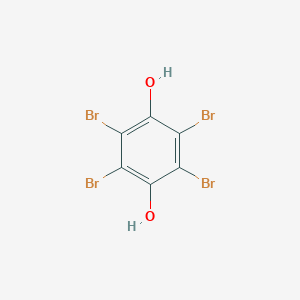
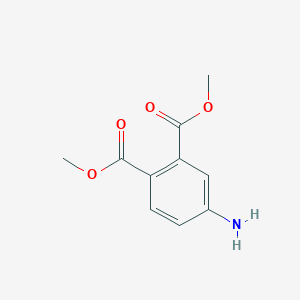
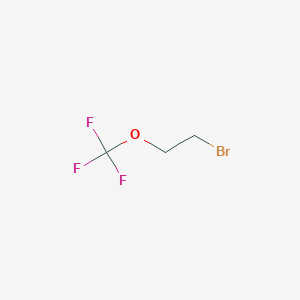
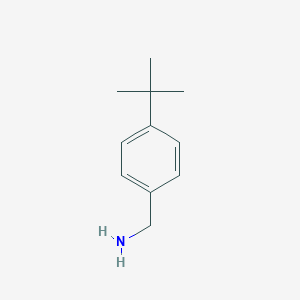
![[(2R,3S,4R)-3,4,5-trihydroxy-3-(2-trimethylsilylethynyl)oxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B181584.png)
